2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a chemical compound with a complex structure, often explored for its various applications in the fields of chemistry, biology, and medicine. This compound, recognized for its unique molecular configuration, holds potential in various research applications, driven by its distinct functional groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1
Synthesis typically begins with the preparation of a 6-ethyl-2-(methylsulfanyl)pyrimidine-4-yl intermediate, which involves alkylation of 2-mercaptopyrimidine.
Step 2
This intermediate is then coupled with piperazine, under conditions that favor the formation of a stable bond between the pyrimidine and piperazine rings.
Step 3
The final step involves the addition of a pyrimidine-4-carbonitrile group to complete the target compound. This step requires precise control over temperature and pH to ensure the integrity of the chemical structure.
Industrial Production Methods: Industrial-scale production often relies on automated synthesis machines to maintain consistent reaction conditions and high yields. Continuous-flow chemistry may be employed to streamline the process, reducing reaction times and improving safety by minimizing the handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
This compound undergoes oxidation reactions, which can modify the methylsulfanyl group to sulfone or sulfoxide.
Reduction
Reduction reactions typically target the nitrile group, potentially transforming it into an amine or aldehyde.
Substitution
Substitution reactions often occur at the pyrimidine rings, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation
Potassium permanganate or hydrogen peroxide in the presence of an acid.
Reduction
Lithium aluminum hydride or catalytic hydrogenation.
Substitution
Halogenated compounds like bromine or chlorine, often in the presence of a base.
Major Products:
Oxidation
Sulfoxides or sulfones.
Reduction
Amines or aldehydes.
Substitution
Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound is studied for its reactivity and stability, providing insights into the behavior of similar heterocyclic compounds. Biology: It serves as a probe in biological studies, often used to investigate enzyme activity and protein binding. Medicine: Potentially explored for therapeutic applications due to its complex structure, it might interact with specific biological targets, suggesting utility in drug design. Industry: The unique properties of this compound make it a candidate for use in material science and the development of specialized coatings or polymers.
Mechanism of Action
The mechanism by which 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile exerts its effects involves interaction with specific molecular targets. The piperazine and pyrimidine rings enable binding to proteins or enzymes, potentially inhibiting their activity or modifying their function. These interactions could disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similarity and Uniqueness:
Similar compounds include other piperazine-pyrimidine derivatives, often studied for their biological activity.
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and interaction potential.
List of Similar Compounds:
2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
2-{4-[6-ethyl-2-(ethylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
This unique compound offers a wealth of potential in various scientific fields, driven by its intricate structure and diverse reactivity.
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7S/c1-3-12-10-14(21-16(20-12)24-2)22-6-8-23(9-7-22)15-18-5-4-13(11-17)19-15/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTXENIDGKRZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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